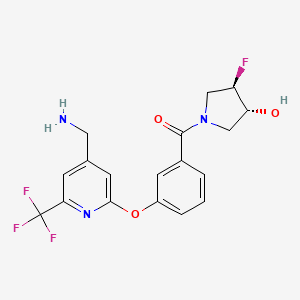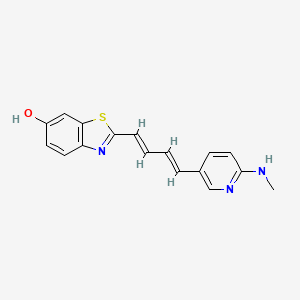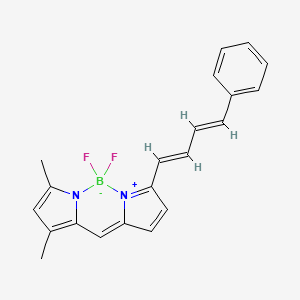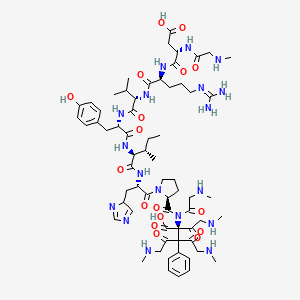
Pentasarcosyl angiotensin II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentasarcosyl angiotensin II is a synthetic analogue of angiotensin II.
Applications De Recherche Scientifique
Angiotensin II and Its Receptors
Angiotensin II is a key molecule in controlling blood pressure and volume in the cardiovascular system. It interacts with two distinct receptor subtypes, AT1 and AT2. AT1 receptors are primarily responsible for the major cardiovascular effects of angiotensin II. The isolation of cDNA encoding a vascular AT1 receptor has enabled structural analysis and further understanding of the angiotensin II receptor gene family, which may illuminate the genetic component of hypertension (Murphy et al., 1991).
Selective Pharmacological Effects
Pentasarcosyl angiotensin II (Sar5 All) exhibits selective pharmacological effects, demonstrating around 46% of the pressor activity of angiotensin II in studies. This selective activity suggests Sar5 All as a useful tool for elucidating the biological actions of angiotensin II (Mikami et al., 1987).
Role in Vascular Smooth Muscle Cell Proliferation and Migration
Angiotensin II has been identified as a key player in causing vascular smooth muscle cell (VSMC) proliferation and migration, contributing to hypertension and atherosclerosis. Research into the effects of various agents on Ang II-induced proliferation and migration in VSMCs provides insights into potential treatments for cardiovascular diseases (Nagayama et al., 2015).
Combination Therapy in Chronic Renal Disease
The role of angiotensin II in the progression of chronic renal disease is significant. A combination therapy involving ACE inhibitors and angiotensin II receptor blockers has been studied for its potential to halt the progression of renal diseases. This approach is based on angiotensin II's multiple nonhemodynamic pathophysiological actions on the kidney (Wolf & Ritz, 2005).
Brain Renin-Angiotensin System
The discovery of an independent local brain renin-angiotensin system (RAS) consisting of angiotensins and specific receptor proteins has expanded the possible functions of angiotensin II. This system's role in memory dysfunction, stress, depression, and other neurological conditions is an area of ongoing research (Wright & Harding, 2011).
ACE2 and Cardiovascular Disease
Angiotensin II and its interactions with ACE2 play a crucial role in cardiovascular diseases. ACE inhibitors and angiotensin II receptor blockers have been effective in reducing mortality and cardiovascular events in patients with hypertension and heart failure. Understanding the balance between ACE-Ang II-AT1R axis and the ACE2-Ang (1-7) axis is vital for developing new therapeutic approaches (Keidar et al., 2007).
Potential Use in Neurodegenerative Disorders
Angiotensin peptides have been shown to be anticonvulsant in various experimental seizure models. This suggests a potential use for angiotensin drugs in the treatment of neurodegenerative disorders like epilepsy (Tchekalarova & Georgiev, 2005).
Manipulating the Angiotensin System in Cancer Treatment
The role of the Ang II–AT1R system in solid tumours, particularly in gynaecological cancer, has been explored. Manipulating the angiotensin system appears to be a promising strategy for cancer treatment, as this system is involved in tumour growth, angiogenesis, and metastasis (Ino et al., 2006).
Propriétés
Numéro CAS |
75582-96-6 |
|---|---|
Nom du produit |
Pentasarcosyl angiotensin II |
Formule moléculaire |
C65H96N18O17 |
Poids moléculaire |
1401.59 |
Nom IUPAC |
(S)-18-(((6S,9S,12S,15S,18S)-18-((1H-imidazol-4-yl)methyl)-1-amino-15-((S)-sec-butyl)-19-((S)-2-(((S)-1-carboxy-2-phenylethyl)carbamoyl)pyrrolidin-1-yl)-12-(4-hydroxybenzyl)-1-imino-9-isopropyl-7,10,13,16,19-pentaoxo-2,8,11,14,17-pentaazanonadecan-6-yl)carbamoyl)-5,8,11,14-tetramethyl-4,7,10,13,16-pentaoxo-2,5,8,11,14,17-hexaazaicosan-20-oic acid |
InChI |
InChI=1S/C65H96N18O17/c1-10-38(4)56(62(97)75-46(28-41-30-69-36-71-41)63(98)83-25-15-19-48(83)60(95)76-47(64(99)100)27-39-16-12-11-13-17-39)78-59(94)44(26-40-20-22-42(84)23-21-40)74-61(96)55(37(2)3)77-57(92)43(18-14-24-70-65(66)67)73-58(93)45(29-54(90)91)72-49(85)32-79(6)51(87)34-81(8)53(89)35-82(9)52(88)33-80(7)50(86)31-68-5/h11-13,16-17,20-23,30,36-38,43-48,55-56,68,84H,10,14-15,18-19,24-29,31-35H2,1-9H3,(H,69,71)(H,72,85)(H,73,93)(H,74,96)(H,75,97)(H,76,95)(H,77,92)(H,78,94)(H,90,91)(H,99,100)(H4,66,67,70)/t38-,43-,44-,45-,46-,47-,48-,55-,56-/m0/s1 |
Clé InChI |
QCGXWCNIPBXCON-KTKSDEALSA-N |
SMILES |
O=C(O)[C@H](CC1=CC=CC=C1)NC([C@H]2N(C([C@H](CC3=CNC=N3)NC([C@H]([C@@H](C)CC)NC([C@H](CC4=CC=C(O)C=C4)NC([C@H](C(C)C)NC([C@H](CCCNC(N)=N)NC([C@H](CC(O)=O)NC(CN(C(CN(C(CN(C(CN(C(CNC)=O)C)=O)C)=O)C)=O)C)=O)=O)=O)=O)=O)=O)=O)CCC2)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Pentasarcosyl angiotensin II; (Sar)5 aii; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



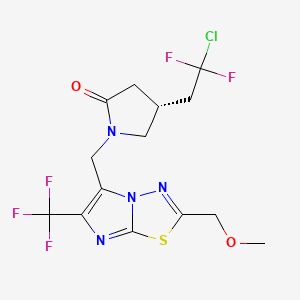
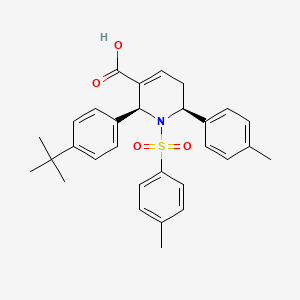

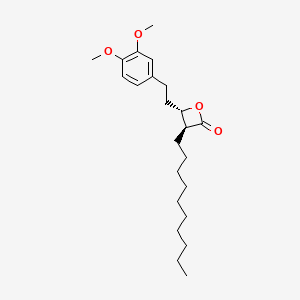
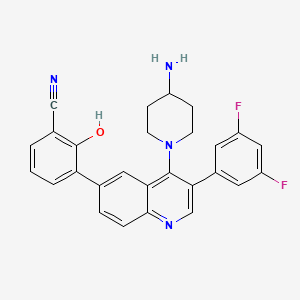
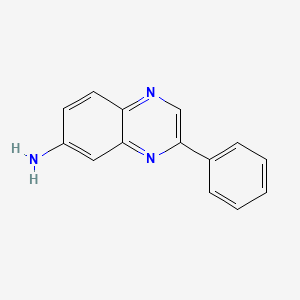
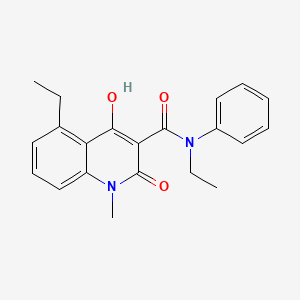
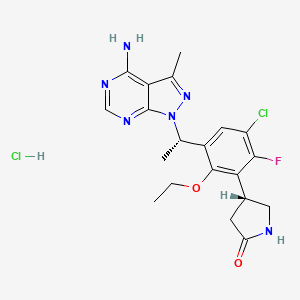
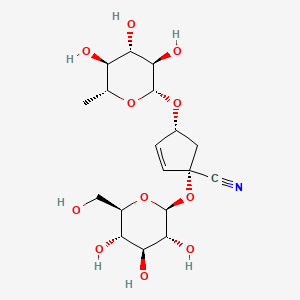
![3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid](/img/structure/B609844.png)
